Cas no 402932-11-0 (2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide)

2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide
- 2-Propenamide, 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)-
- 402932-11-0
- EN300-26582934
- 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
- AKOS000961502
- Z44309186
-
- Inchi: 1S/C16H9Cl2FN2O/c17-14-3-1-2-10(15(14)18)8-11(9-20)16(22)21-13-6-4-12(19)5-7-13/h1-8H,(H,21,22)
- InChI Key: LUKUABTWKIKMLB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C=C1)(=O)C(C#N)=CC1=CC=CC(Cl)=C1Cl
Computed Properties
- Exact Mass: 334.0075965g/mol
- Monoisotopic Mass: 334.0075965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- Density: 1.462±0.06 g/cm3(Predicted)
- Boiling Point: 540.0±50.0 °C(Predicted)
- pka: 9.73±0.70(Predicted)
2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582934-0.05g |
2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
402932-11-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide
Research Briefing on 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide (CAS: 402932-11-0)
The compound 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide (CAS: 402932-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological properties.
Recent studies have highlighted the role of 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide as a potent inhibitor of specific kinase pathways implicated in inflammatory and oncogenic processes. The compound's unique chemical structure, featuring a cyano group and dichlorophenyl moiety, contributes to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its interaction with key enzymatic sites.
In vitro and in vivo experiments have demonstrated promising results, particularly in the context of autoimmune diseases and certain cancer types. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant anti-proliferative effects against triple-negative breast cancer cell lines, with an IC50 value in the low micromolar range. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been optimized through structural modifications, as detailed in recent patent filings.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as off-target effects and long-term toxicity require further investigation. Ongoing research aims to address these limitations through the development of derivative compounds and improved delivery systems. The compound's potential as a lead molecule in drug discovery underscores the importance of continued exploration in this area.
In conclusion, 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide represents a promising candidate for therapeutic development, with recent studies shedding light on its mechanistic and pharmacological properties. Future research should focus on optimizing its efficacy and safety profiles to facilitate its transition from bench to bedside.
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